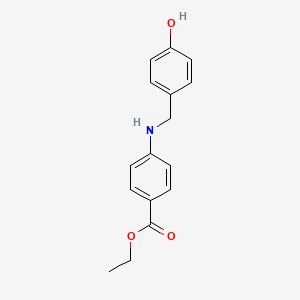

Ethyl 4-((4-hydroxybenzyl)amino)benzoate

Description

Structure

3D Structure

Properties

CAS No. |

64261-01-4 |

|---|---|

Molecular Formula |

C16H17NO3 |

Molecular Weight |

271.31 g/mol |

IUPAC Name |

ethyl 4-[(4-hydroxyphenyl)methylamino]benzoate |

InChI |

InChI=1S/C16H17NO3/c1-2-20-16(19)13-5-7-14(8-6-13)17-11-12-3-9-15(18)10-4-12/h3-10,17-18H,2,11H2,1H3 |

InChI Key |

YRUZEIOMROQARL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NCC2=CC=C(C=C2)O |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl 4 4 Hydroxybenzyl Amino Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Two-Dimensional NMR Techniques for Structural Confirmation

Two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous structural confirmation of Ethyl 4-((4-hydroxybenzyl)amino)benzoate. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would provide definitive evidence of the covalent framework by revealing proton-proton and proton-carbon correlations through bonds.

Based on the molecular structure, the following correlations are predicted:

COSY: This experiment would confirm proton-proton (¹H-¹H) couplings within the same spin system. Key expected correlations include:

The coupling between the ethyl group's methylene (B1212753) protons (-CH2-) and methyl protons (-CH3).

Couplings between the adjacent aromatic protons on both the benzoate (B1203000) and hydroxybenzyl rings. The protons on the benzoate ring (positions 2', 3', 5', 6') and the hydroxybenzyl ring (positions 2, 3, 5, 6) would show correlations consistent with an AA'BB' spin system, appearing as two sets of doublets.

Correlation between the amine proton (-NH-) and the benzylic methylene protons (-CH2-).

HSQC: This experiment maps protons directly to their attached carbons (¹H-¹³C one-bond correlations). This would allow for the unambiguous assignment of each carbon atom that bears protons. For instance, the signal for the benzylic methylene protons would correlate with the signal for the benzylic carbon, confirming the -CH2- group.

Correlations from the benzylic methylene protons to carbons in both aromatic rings, confirming the linkage between the two moieties.

Correlations from the amine proton to the benzylic carbon and carbons of the benzoate ring.

Correlations from the aromatic protons on the benzoate ring to the ester carbonyl carbon, confirming the ester functionality.

The following table summarizes the predicted key 2D NMR correlations for this compound.

| Proton (¹H) | COSY Correlation (¹H) | HSQC Correlation (¹³C) | Key HMBC Correlations (¹³C) |

| Ethyl -CH3 | Ethyl -CH2 | Ethyl -CH3 Carbon | Ethyl -CH2 Carbon, Ester C=O |

| Ethyl -CH2 | Ethyl -CH3 | Ethyl -CH2 Carbon | Ethyl -CH3 Carbon, Ester C=O |

| Benzylic -CH2 | Amine -NH | Benzylic -CH2 Carbon | C1, C2, C6 (hydroxybenzyl ring); C4' (benzoate ring) |

| Amine -NH | Benzylic -CH2 | N/A | Benzylic -CH2 Carbon, C4' (benzoate ring) |

| H-2', H-6' | H-3', H-5' | C-2', C-6' | C-4', Ester C=O, C-3', C-5' |

| H-3', H-5' | H-2', H-6' | C-3', C-5' | C-1', C-2', C-6' |

| H-2, H-6 | H-3, H-5 | C-2, C-6 | C-4, C-1, Benzylic -CH2 |

| H-3, H-5 | H-2, H-6 | C-3, C-5 | C-1, C-4 |

(Note: Numbering assumes C1 is the carbon bearing the -CH2NH- group on the hydroxybenzyl ring and C1' is the carbon bearing the ester group on the benzoate ring.)

Electronic Absorption (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of this compound is determined by the electronic transitions within its principal chromophores. The molecule is composed of two main chromophoric systems linked by an amine bridge: the p-aminobenzoate moiety and the p-hydroxybenzyl moiety.

Ethyl p-aminobenzoate Chromophore: This system is known to exhibit strong absorption due to π → π* transitions. The presence of the amino group (an auxochrome) in the para position to the ester group (a chromophore) causes a significant bathochromic (red) shift compared to unsubstituted benzene (B151609) or ethyl benzoate. The lone pair of electrons on the nitrogen atom participates in resonance with the benzene ring and the carbonyl group, creating an extended conjugated system and lowering the energy required for electronic excitation.

p-Hydroxybenzyl Chromophore: This system, essentially a derivative of p-cresol, also shows characteristic π → π* transitions. The hydroxyl group is a strong auxochrome, and its lone pair electrons on the oxygen atom increase the electron density of the aromatic ring through resonance, shifting the absorption maxima to longer wavelengths.

The position and intensity of the absorption bands in the UV-Vis spectrum of this compound are expected to be sensitive to the polarity of the solvent. This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited states of the molecule.

π → π Transitions:* For π → π* transitions, the excited state is generally more polar than the ground state. Therefore, increasing the polarity of the solvent will stabilize the excited state more than the ground state. This increased stabilization lowers the energy gap for the transition, resulting in a bathochromic shift (shift to a longer wavelength).

n → π Transitions:* In contrast, for n → π* transitions, the ground state is typically more stabilized by polar, protic solvents through hydrogen bonding with the non-bonding electrons (e.g., on the carbonyl oxygen). This stabilization lowers the energy of the ground state more than the excited state, increasing the energy required for the transition. This results in a hypsochromic shift (shift to a shorter wavelength) in polar solvents.

In protic solvents like ethanol or water, hydrogen bonding can occur at the hydroxyl, amine, and carbonyl groups, leading to significant spectral shifts compared to aprotic solvents like hexane or acetonitrile. A study on the related compound ethyl 4-aminobenzoate (B8803810) showed its absorption spectrum is indeed influenced by the surrounding medium, such as water and various cyclodextrins researchgate.net.

Mass Spectrometry for Molecular Integrity and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a key technique for confirming the molecular weight and elucidating the structure of this compound through analysis of its fragmentation patterns. The nominal molecular weight of the compound (C₁₆H₁₇NO₃) is 271 g/mol .

Under Electron Ionization (EI), the molecular ion ([M]⁺˙) is expected at m/z 271. The fragmentation of this ion would likely proceed through several predictable pathways based on the stability of the resulting fragments.

Predicted Fragmentation Pathways:

Benzylic Cleavage: The most favorable cleavage is often at the C-N bond adjacent to the benzene ring (the benzylic position), as this results in the formation of a stable tropylium ion or a substituted benzyl (B1604629) cation.

Cleavage of the C-N bond could yield a hydroxybenzyl cation at m/z 107 . This would be a very prominent peak.

The other fragment, the ethyl 4-aminobenzoate radical, could also be detected at m/z 164 .

Ester Group Fragmentation: The ethyl ester group is prone to fragmentation.

Loss of an ethoxy radical (•OCH₂CH₃) from the molecular ion would lead to a fragment at m/z 226 .

A McLafferty rearrangement could lead to the loss of ethylene (C₂H₄), resulting in a fragment at m/z 243 .

Amine Linkage Cleavage: Cleavage of the N-C bond of the benzoate ring could also occur.

The following table summarizes the likely major fragments.

| m/z | Identity of Fragment | Proposed Origin |

| 271 | [C₁₆H₁₇NO₃]⁺˙ | Molecular Ion (M⁺˙) |

| 243 | [M - C₂H₄]⁺˙ | McLafferty Rearrangement |

| 226 | [M - •OC₂H₅]⁺ | Loss of ethoxy radical |

| 164 | [C₉H₁₀NO₂]• | Fragment from benzylic cleavage |

| 120 | [C₇H₆NO]⁺ | Further fragmentation of m/z 164 |

| 107 | [C₇H₇O]⁺ | Hydroxybenzyl cation (Benzylic cleavage) |

Single Crystal X-ray Diffraction for Solid-State Molecular and Crystal Structure Analysis

While the specific crystal structure of this compound has not been reported, valuable insights can be gained from the published structure of its isomer, Ethyl 4-((2-hydroxybenzyl)amino)benzoate researchgate.net. Analysis of this related structure allows for a robust prediction of the solid-state conformation and intermolecular interactions.

For the ortho-isomer, the crystal structure reveals a triclinic system with space group P-1 researchgate.net. A key feature is an intramolecular hydrogen bond between the hydroxyl proton and the imine nitrogen atom researchgate.net. In the target molecule, this compound, the para substitution of the hydroxyl group precludes such intramolecular hydrogen bonding.

Instead, the solid-state structure of the para-isomer is expected to be dominated by intermolecular hydrogen bonds . The amine (-NH-) and hydroxyl (-OH) groups will act as hydrogen bond donors, while the carbonyl oxygen (C=O) and the hydroxyl oxygen will act as acceptors. This would likely lead to the formation of extended hydrogen-bonded chains or networks, significantly influencing the crystal packing.

Furthermore, analysis of a more sterically hindered analogue, Ethyl 4-[(3,5-di-tert-butyl-2-hydroxybenzyl)amino]benzoate, shows that the amino and hydroxy groups serve as hydrogen-bond donors to the carbonyl oxygen of an adjacent molecule, forming a chain structure nih.gov. It is highly probable that this compound would adopt a similar hydrogen-bonding motif.

The molecule is not expected to be planar. The single bonds connecting the aromatic rings to the central -NH-CH₂- unit allow for rotational freedom. The reported torsion angle for the Caryl–CH₂–NH–Caryl linkage in the di-tert-butyl analogue is 77.4(3)°, indicating a significantly twisted conformation nih.gov. A similar non-planar geometry is expected for this compound.

Computational Chemistry Investigations on Ethyl 4 4 Hydroxybenzyl Amino Benzoate

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in providing a detailed understanding of the molecular structure, electronic properties, and vibrational characteristics of chemical compounds. These theoretical investigations offer insights that are often complementary to experimental data.

Density Functional Theory (DFT) for Optimized Geometries

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized molecular geometry, which corresponds to the lowest energy conformation of a molecule. For Ethyl 4-aminobenzoate (B8803810) (EAB), DFT calculations, often utilizing the B3LYP functional with a 6-311++G(d,p) basis set, have been performed to predict its structural parameters. nih.gov The stable geometry of the compound is determined by finding the minimum on the potential energy surface. nih.gov

The optimized geometry provides information on bond lengths, bond angles, and dihedral angles. These theoretical parameters can be compared with experimental data, often obtained from X-ray diffraction studies, to validate the computational model. For similar molecules, a good correlation between the calculated and experimental values has been observed, indicating the reliability of the DFT approach for predicting molecular geometries. nih.gov

Table 1: Selected Optimized Geometrical Parameters for Ethyl 4-aminobenzoate (EAB) (Note: This data is for Ethyl 4-aminobenzoate, a related compound, and is used here for illustrative purposes.)

| Parameter | Bond Length (Å) / Bond Angle (°) |

|---|---|

| C1-C2 Bond Length | 1.39 |

| C-N Bond Length | 1.40 |

| C=O Bond Length | 1.23 |

| C-O Bond Length | 1.35 |

| O-C-C Angle | 112.0 |

| C-N-H Angle | 119.0 |

| C-C-C (ring) Angle | 120.0 |

Data is illustrative and based on typical values from DFT calculations for similar compounds.

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Electrostatic Potential (MEP)

The electronic properties of a molecule are crucial for understanding its reactivity and potential applications. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is an important parameter that provides insights into the molecule's chemical stability and reactivity. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be easily excited. researchgate.net For EAB, these electronic properties have been investigated using Time-Dependent DFT (TD-DFT) approaches. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, typically colored in shades of red) and positive potential (electron-poor, typically colored in shades of blue). For EAB, MEP analysis helps to identify the reactive sites and understand intermolecular interactions. nih.gov

Table 2: Frontier Molecular Orbital Energies for Ethyl 4-aminobenzoate (EAB) (Note: This data is for Ethyl 4-aminobenzoate, a related compound, and is used here for illustrative purposes.)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.02 |

| ELUMO | -1.25 |

| Energy Gap (ΔE) | 4.77 |

Data is illustrative and based on typical values from DFT calculations for similar compounds.

Theoretical Vibrational Frequency Analysis and Experimental Correlation

Theoretical vibrational frequency analysis, performed using DFT methods, is a powerful technique for assigning the vibrational modes observed in experimental infrared (IR) and Raman spectra. The calculated frequencies and intensities can be correlated with the experimental spectra to provide a detailed understanding of the molecular vibrations. nih.gov For EAB, the fundamental vibrational wavenumbers and intensities have been evaluated using the DFT (B3LYP) method with the 6-311++G(d,p) basis set. nih.gov

It is common practice to scale the calculated vibrational frequencies by a scaling factor to account for anharmonicity and the approximate nature of the theoretical methods, which improves the agreement with experimental data. researchgate.net The assignments of the vibrational spectra are often carried out with the help of normal coordinate analysis (NCA) following methodologies like the Scaled Quantum Mechanical Force Field (SQMFF). nih.gov

Table 3: Selected Theoretical and Experimental Vibrational Frequencies for Ethyl 4-aminobenzoate (EAB) (Note: This data is for Ethyl 4-aminobenzoate, a related compound, and is used here for illustrative purposes.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| N-H Asymmetric Stretch | 3538 | ~3500-3420 |

| N-H Symmetric Stretch | 3430 | ~3420-3340 |

| C=O Stretch | 1715 | ~1700 |

| C-N Stretch | 1310 | ~1300 |

| CH₂ Rocking | 1156 | ~1170 |

Data is illustrative and based on published studies of EAB. nih.govresearchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular interactions, such as charge delocalization, hyperconjugation, and hydrogen bonding. nih.gov It provides a description of the electron density in terms of localized orbitals (bonds, lone pairs, etc.) and their interactions. The second-order perturbation theory analysis of the Fock matrix in the NBO basis allows for the quantification of the stabilization energy associated with these interactions.

Table 4: Second-Order Perturbation Analysis of Fock Matrix for Ethyl 4-aminobenzoate (EAB) (Note: This data is for Ethyl 4-aminobenzoate, a related compound, and is used here for illustrative purposes.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| π(C1-C6) | π*(C2-C3) | 20.5 |

| π(C4-C5) | π*(C2-C3) | 18.2 |

| LP(1) N7 | π*(C1-C6) | 45.8 |

| LP(1) O10 | π*(C8-O9) | 28.7 |

E(2) represents the stabilization energy. LP denotes a lone pair. Data is illustrative based on typical NBO analysis of similar aromatic systems.

Prediction of Nonlinear Optical (NLO) Properties

Molecules with significant charge transfer characteristics and large hyperpolarizabilities are of interest for applications in nonlinear optics (NLO). Computational methods, particularly DFT, are used to predict the NLO properties of molecules, such as the first-order hyperpolarizability (β). researchgate.net Organic molecules containing electron-donating and electron-accepting groups connected by a π-conjugated system often exhibit enhanced NLO responses. nih.gov

Table 5: Calculated NLO Properties for a Generic D-π-A System (Note: This data is illustrative for a generic organic molecule with donor (D) and acceptor (A) groups and is not specific to the target compound.)

| Property | Calculated Value |

|---|---|

| Dipole Moment (μ) (Debye) | 5.8 |

| Polarizability (α) (a.u.) | 150.2 |

| First Hyperpolarizability (β) (a.u.) | 2500 |

Values are representative of organic NLO materials.

Molecular Modeling and Simulation Studies

At present, detailed molecular modeling and simulation studies, such as molecular dynamics or Monte Carlo simulations, specifically for Ethyl 4-((4-hydroxybenzyl)amino)benzoate are not extensively reported in the available literature. Such studies would be valuable for understanding the intermolecular interactions, solvation effects, and dynamic behavior of this compound in various environments. Future research in this area could provide deeper insights into its material properties and biological interactions.

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. wikipedia.org This technique is instrumental in structure-based drug design for predicting the binding mode and affinity of a ligand to a target's binding site. wikipedia.orgnih.gov

The process begins with the three-dimensional structures of both the ligand, this compound, and the target protein. The docking algorithm then samples a vast number of possible conformations and orientations of the ligand within the protein's active site. nih.gov A scoring function is used to estimate the binding affinity for each pose, providing a rank to identify the most likely binding conformations. h-its.org

For this compound, docking simulations could identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, with amino acid residues in the active site of a potential target enzyme or receptor. github.io The results, often expressed as a binding energy (e.g., in kcal/mol), help in prioritizing compounds for further experimental testing. openaccessjournals.com

Table 1: Illustrative Molecular Docking Results for this compound against a Hypothetical Protein Target. This table is a hypothetical representation of typical docking simulation output and does not represent real experimental data.

| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Hypothetical Kinase A | -8.5 | Lys72, Asp184 | Hydrogen Bond |

| Leu25, Val33, Ala52 | Hydrophobic | ||

| Hypothetical Receptor B | -7.2 | Ser120, Asn121 | Hydrogen Bond |

| Phe250, Trp253 | Pi-Pi Stacking |

Molecular Dynamics (MD) Simulations for Conformational Landscape and Stability

Following molecular docking, Molecular Dynamics (MD) simulations can be employed to study the physical movements of atoms and molecules over time. numberanalytics.com This technique provides a deeper understanding of the stability of the protein-ligand complex and the conformational changes that may occur upon binding. numberanalytics.commdtutorials.com

An MD simulation begins with the best-docked pose of the this compound-protein complex. The system is placed in a simulated physiological environment, typically a box of water molecules and ions, to mimic cellular conditions. yale.edu The simulation then solves Newton's equations of motion for the system, allowing the atoms to move and interact over a set period, from nanoseconds to microseconds. numberanalytics.com

Analysis of the MD trajectory can reveal the stability of the ligand in the binding pocket. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are calculated to assess structural stability. Root Mean Square Fluctuation (RMSF) analysis can highlight the flexibility of specific regions of the protein. Furthermore, MD simulations can confirm the persistence of key interactions, like hydrogen bonds, identified during docking. igem.wiki

Table 2: Typical Parameters for a Molecular Dynamics Simulation of a Protein-Ligand Complex. This table presents a general protocol for MD simulations and is for illustrative purposes.

| Parameter | Description |

|---|---|

| Software | GROMACS, AMBER, CHARMM |

| Force Field | CHARMM36, AMBER99SB-ILDN (Protein); CGenFF, GAFF (Ligand) |

| Solvation | TIP3P water model in a cubic box |

| System Neutralization | Addition of counter-ions (e.g., Na+, Cl-) |

| Simulation Steps | Energy Minimization, NVT Equilibration, NPT Equilibration, Production MD |

| Simulation Time | 100-200 nanoseconds |

| Analysis Metrics | RMSD, RMSF, Hydrogen Bond Analysis, Binding Free Energy (MM/PBSA) |

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org The fundamental principle is that the structural properties of a molecule determine its activity. numberanalytics.comquora.com

To develop a QSAR model for this compound, a dataset of structurally similar compounds with experimentally determined biological activities (e.g., IC50 values) would be required. For each molecule in the series, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity (logP), and electronic properties (e.g., partial charges). jocpr.com

Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to build a model that correlates the descriptors with the observed activity. neovarsity.org A robust QSAR model must be rigorously validated to ensure its predictive power. numberanalytics.com Once validated, the model can be used to predict the activity of new, unsynthesized derivatives of this compound, guiding the design of more potent compounds and prioritizing synthetic efforts. jocpr.com

Table 3: Hypothetical Dataset for a QSAR Study of this compound Analogs. This table is a simplified, hypothetical example to illustrate the components of a QSAR dataset.

| Compound | R-Group Modification | LogP (Descriptor 1) | Molecular Weight (Descriptor 2) | pIC50 (Activity) |

|---|---|---|---|---|

| Analog 1 (Parent) | -H | 3.1 | 271.3 | 6.5 |

| Analog 2 | -Cl | 3.6 | 305.7 | 7.1 |

| Analog 3 | -CH3 | 3.5 | 285.3 | 6.8 |

| Analog 4 | -OCH3 | 3.0 | 301.3 | 7.0 |

| Analog 5 | -NO2 | 3.2 | 316.3 | 6.2 |

Mechanistic Investigations and in Vitro Pharmacological Profiling of Ethyl 4 4 Hydroxybenzyl Amino Benzoate Derivatives

Enzyme Inhibition Studies and Mechanism of Action Elucidation

Derivatives of ethyl 4-((4-hydroxybenzyl)amino)benzoate have been investigated for their ability to inhibit key enzymes involved in neurodegeneration and cancer, demonstrating the versatility of this chemical scaffold.

Cholinesterase Enzyme Inhibition (e.g., AChE, BChE)

Analogues of the core aminobenzoic acid structure have shown notable inhibitory activity against cholinesterase enzymes, which are critical targets in the management of Alzheimer's disease. The hydrolysis of the neurotransmitter acetylcholine (B1216132) is carried out by acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), and inhibition of these enzymes can help manage the cognitive symptoms of the disease.

Studies on a series of aminobenzoic acid derivatives have quantified their inhibitory potential. For instance, a derivative identified as benzylaminobenzoic acid was found to have an IC₅₀ value of 2.67 ± 0.05 µM against BChE. Further investigations into related compounds demonstrated varied potency and selectivity. One N-benzoyl derivative of 4-aminobenzoic acid displayed an IC₅₀ of 1.66 ± 0.03 µM against AChE, while a benzyl (B1604629) derivative of 3-aminobenzoic acid showed the highest inhibitory potential against BChE with an IC₅₀ of 2.67 ± 0.05 µM. mdpi.com Molecular docking studies for the latter compound predicted a favorable binding energy (ΔG = -5.53 Kcal mol⁻¹). mdpi.com

Another study focusing on more complex derivatives found that a compound, N-(2-(1-benzylpiperidin-4-yl)ethyl)-4-((3,5-dimethoxybenzyl)amino)benzamide , exhibited potent inhibition of both enzymes, with IC₅₀ values of 0.61 µM for AChE and 2.04 µM for BChE. google.com In contrast, simpler structures like ethyl-4-hydroxybenzoate have been shown to have a low binding constant with AChE, suggesting that the ethyl group may weaken the interaction compared to its parent compound, 4-hydroxybenzoic acid. nih.gov

| Compound/Derivative Class | Target Enzyme | IC₅₀ (µM) |

| N-benzoyl derivative of 4-aminobenzoic acid | AChE | 1.66 ± 0.03 |

| Benzylaminobenzoic acid | BChE | 2.67 ± 0.05 |

| N-(2-(1-benzylpiperidin-4-yl)ethyl)-4-((3,5-dimethoxybenzyl)amino)benzamide | AChE | 0.61 |

| N-(2-(1-benzylpiperidin-4-yl)ethyl)-4-((3,5-dimethoxybenzyl)amino)benzamide | BChE | 2.04 |

Kinase Inhibition Assays (e.g., VEGFR-2, EGFR)

The 4-aminobenzoic acid scaffold and its derivatives have also been explored as inhibitors of receptor tyrosine kinases (RTKs) like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), which are pivotal in cancer progression and angiogenesis.

While direct data on this compound is limited, studies on structurally related compounds provide significant insights. A series of novel benzo-anellated 4-benzylamino pyrrolopyrimidines were developed as dual inhibitors of EGFR and VEGFR-2. nih.govlookchem.com The 4-benzylamino moiety, a key feature shared with the subject of this article, was crucial for activity, with substitutions at the 4-position of the benzylamine (B48309) ring yielding the best nanomolar affinities toward EGFR. lookchem.com

In another study, 4-amino-3-chloro benzoate (B1203000) ester derivatives were synthesized and evaluated as EGFR inhibitors. nih.gov An in silico analysis showed that hydrazine-1-carbothioamide derivatives, particularly compound N5a , exhibited a promising binding pattern to EGFR. This compound was shown to induce cytotoxicity in A549, HepG2, and HCT-116 cancer cell lines by targeting EGFR and activating the extrinsic apoptotic pathway. nih.gov Furthermore, investigations into 4-(Arylaminomethyl)benzamide derivatives revealed significant inhibitory activity against EGFR. Analogues with an N-(trifluoromethyl)benzene moiety demonstrated high potency, with inhibition percentages of 91% and 92% against EGFR. mdpi.com Some p-aminobenzoic acid derivatives have also shown exceptional inhibitory activity against VEGFR-2, reaching levels between 83.4% and 87.3%. nih.gov

| Compound/Derivative Class | Target Enzyme | Activity |

| Benzo-anellated 4-benzylamino pyrrolopyrimidines | EGFR / VEGFR-2 | Dual inhibitors with nanomolar activity |

| 4-(Arylaminomethyl)benzamide (trifluoromethylphenyl derivative) | EGFR | 92% Inhibition |

| p-Aminobenzoic acid derivatives | VEGFR-2 | 83.4 - 87.3% Inhibition |

| 4-amino-3-chloro benzoate ester derivative (N5a) | EGFR | Promising cytotoxic inhibitor |

Other Relevant Enzyme Systems Modulated by Analogues

The structural similarity of the core 4-aminobenzoic acid (PABA) moiety to natural substrates allows its derivatives to interact with other enzyme systems. A notable example is the inhibition of dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway. This pathway is absent in humans, making DHPS an attractive target for antimicrobial agents.

Sulfonamides, which are structural analogues of PABA, act as competitive inhibitors of DHPS. lookchem.com They compete with PABA for the enzyme's active site, thereby halting folate synthesis and bacterial growth. nih.govlookchem.com Studies have shown that for a compound to compete with PABA at the DHPS binding site, the presence of a p-aminobenzoyl moiety is a prerequisite. However, modification of the carboxyl group of PABA to an ester or amide function significantly reduces the affinity for the enzyme. mdpi.com This is thought to be due to the inability of these modified groups to generate a sufficient negative charge in the carbonyl portion of the molecule, which is crucial for binding. mdpi.com

Receptor Binding and Modulation Mechanisms

Beyond enzyme inhibition, derivatives of this compound interact with nuclear receptors, functioning as agonists or antagonists to modulate gene transcription.

Retinoid X Receptor (RXR) Agonism/Antagonism Studies

The Retinoid X Receptor (RXR) is a nuclear receptor that plays a central role in regulating gene expression related to cell differentiation, proliferation, and metabolism. Ligands that activate RXRs are known as rexinoids. Research into compounds structurally related to this compound has revealed potential for RXR agonism.

Studies on analogues of 6-(Ethyl(4-isobutoxy-3-isopropylphenyl)amino)nicotinic acid (NEt-4IB), which shares an N-substituted aminobenzoic-like core, have been conducted to evaluate selective RXR agonism. nih.gov In the course of this research, related benzoate esters were synthesized, including methyl 4-((4-isobutoxy-3-isopropylphenyl)amino)benzoate and methyl 2-fluoro-4-((4-isobutoxy-3-isopropylphenyl)amino)benzoate . nih.gov The development of these analogues was part of an effort to create selective RXR agonists, inspired by the FDA-approved rexinoid bexarotene, with the goal of improving potency and reducing side effects associated with disrupting other RXR-dependent pathways. nih.govresearchgate.net These findings suggest that the N-substituted aminobenzoate scaffold is a viable backbone for designing ligands that can modulate the activity of the Retinoid X Receptor.

Estrogen Receptor Beta (ERβ) Selective Agonism Investigations

Estrogen Receptor Beta (ERβ) is a nuclear receptor that, in contrast to the alpha isoform (ERα), is often associated with anti-proliferative effects, making it a desirable target for various therapeutic areas, including cancer and inflammatory conditions. The development of selective ERβ agonists is a key area of research.

The this compound structure contains a phenolic hydroxyl group, a common feature in many estrogen receptor ligands. Investigations into closely related derivatives have provided evidence for interaction with this receptor. For example, Ethyl 4-[(3,5-di-tert-butyl-2-hydroxybenzyl)amino]benzoate , a secondary amine derivative, has been synthesized and characterized. acs.org Furthermore, related structures like methyl 4-[2-(cyclized amino)ethoxy]benzoate esters have been synthesized as key intermediates for developing Selective Estrogen Receptor Modulators (SERMs). While ERβ-selective agonists are sought for their potential therapeutic benefits without the risks associated with ERα activation, the specific activity profile of this compound itself on ERβ requires more direct investigation. nih.govmdpi.com

Exploration of Other G-Protein Coupled Receptor (GPCR) Interactions

There is a notable lack of specific data in the public domain regarding the interaction of this compound or its close derivatives with a broad range of G-protein coupled receptors. Scientific investigations into the GPCR-binding profile of this specific compound have not been reported in the available literature. General studies on structurally related Schiff bases occasionally allude to potential biological targets, but comprehensive screening against a panel of GPCRs is not documented.

Cellular Pathway Modulation Studies (excluding human clinical outcomes)

Direct studies on how this compound modulates specific cellular pathways are not available in the reviewed scientific literature. However, research on structurally similar compounds offers some insights into potential, though unconfirmed, activities.

For instance, studies on other derivatives of 4-aminobenzoic acid have explored their cytotoxic effects. Some Schiff bases have been shown to induce apoptosis in cancer cell lines. This suggests a potential for interaction with cellular pathways controlling cell death and proliferation. One study on a novel Schiff base derived from 4-nitrobenzaldehyde (B150856) demonstrated its ability to induce apoptosis in tongue squamous cell carcinoma fibroblasts, with the cytotoxic effect potentially attributed to the azomethine group (-HC=N-). ijmcmed.orgnih.gov Another investigation into a different Schiff base, synthesized from 1,10-phenanthroline-2,9-dicarboxaldehyde, also reported selective anticancer activities. ijmcmed.orgnih.gov

It is important to emphasize that these findings are for different, albeit structurally related, compounds. Without direct experimental evidence, it is not possible to conclude that this compound modulates these or any other cellular pathways.

Structure Activity Relationship Sar Studies and Medicinal Chemistry Design Principles for Ethyl 4 4 Hydroxybenzyl Amino Benzoate Analogues

Systematic Structural Modifications at the Benzyl (B1604629) and Benzoate (B1203000) Moieties

Systematic modifications of the terminal aromatic rings and the central linker are a cornerstone of SAR studies. These changes aim to probe the steric, electronic, and hydrophobic requirements of the target binding site.

The phenolic hydroxyl group on the benzyl ring is a critical feature, often participating in key hydrogen bonding interactions with biological targets. The position and nature of additional substituents on this ring can significantly modulate activity.

To illustrate the potential impact of these substitutions, consider the hypothetical data in the table below, which outlines how different substituents on the hydroxybenzyl ring might influence biological activity, represented by the half-maximal inhibitory concentration (IC50).

| Substituent at R¹ | Position | Electronic Effect | Predicted IC50 (µM) |

| -H (unsubstituted) | - | Neutral | 15.2 |

| -OCH₃ | ortho | Electron-Donating | 10.5 |

| -Cl | meta | Electron-Withdrawing | 25.8 |

| -NO₂ | para | Strong Electron-Withdrawing | 45.1 |

| -OH | meta | Electron-Donating | 8.9 |

The ethyl benzoate moiety serves as another key interaction domain. Modifications to the ester group can impact solubility, metabolic stability, and binding interactions.

Hydrolysis of the ethyl ester to the corresponding carboxylic acid can introduce a charged group, which may form ionic interactions or strong hydrogen bonds with the target. Conversely, increasing the steric bulk of the ester, for instance, by replacing the ethyl group with an isopropyl or tert-butyl group, can probe the size of the binding pocket. The position of the ester on the aniline (B41778) ring is also crucial; moving it from the para to the meta or ortho position would significantly alter the molecule's geometry and its ability to fit into a specific binding site.

The following table presents hypothetical data on how modifications to the benzoate ester might affect biological activity.

| Ester Modification | Predicted IC50 (µM) | Rationale for Change in Activity |

| Ethyl Ester (Parent) | 15.2 | Baseline activity. |

| Methyl Ester | 14.8 | Minimal change in size, minor effect on activity. |

| Isopropyl Ester | 22.5 | Increased steric bulk may hinder optimal binding. |

| Carboxylic Acid | 5.7 | Potential for new, strong ionic or hydrogen bond interactions. |

The secondary amine linker provides flexibility to the molecule, allowing the two aromatic rings to adopt various conformations. The N-H group can also act as a hydrogen bond donor.

Replacing the amine with an amide, sulfonamide, or reversing the amide linkage could introduce different electronic and hydrogen bonding properties, as well as alter the conformational flexibility. For instance, an amide linker would be more rigid and possess a hydrogen bond acceptor (the carbonyl oxygen), which could lead to different binding modes. The length of the linker can also be varied by introducing additional methylene (B1212753) units, which would change the distance between the two aromatic moieties.

Pharmacophore Identification and Optimization Strategies

A pharmacophore model for this class of compounds would likely consist of a hydrogen bond donor (the phenolic -OH), a hydrogen bond donor/acceptor (the amine linker), an aromatic ring (the hydroxybenzyl moiety), and another aromatic ring with a hydrogen bond acceptor (the benzoate ester).

Optimization strategies would focus on enhancing the interactions of these key features. For example, if the phenolic hydroxyl is identified as a crucial hydrogen bond donor, efforts would be made to ensure its optimal positioning and acidity. Computational methods, such as molecular docking and 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship), can be employed to refine the pharmacophore model and guide the design of new analogues with improved binding affinity. The synthesis of a focused library of compounds with systematic variations around the core scaffold is a common strategy to validate and refine the pharmacophore hypothesis nih.gov.

Rational Design of Novel Analogs for Enhanced Biological Activity

Rational drug design involves the iterative process of designing, synthesizing, and testing new compounds based on an understanding of the SAR and the target structure nih.gov. For ethyl 4-((4-hydroxybenzyl)amino)benzoate analogues, this could involve several approaches:

Bioisosteric Replacement: Replacing functional groups with other groups that have similar physical or chemical properties but may lead to improved biological activity or pharmacokinetic profiles. For instance, the ester group could be replaced with a bioisosteric equivalent like an oxadiazole or a tetrazole.

Conformational Constraint: Introducing rigidity into the molecule to lock it into a bioactive conformation. This could be achieved by cyclizing the linker or introducing bulky groups that restrict bond rotation.

Scaffold Hopping: Replacing the central scaffold with a different chemical moiety while retaining the key pharmacophoric features. This can lead to the discovery of novel chemical series with improved properties.

Ligand Efficiency and Drug-like Properties Assessment in Lead Optimization

During lead optimization, it is crucial to not only improve potency but also to maintain or enhance "drug-like" properties. Ligand efficiency (LE) is a metric used to assess the binding energy per heavy atom of a molecule. It is a valuable tool for comparing compounds of different sizes and helps in identifying smaller, more efficient binders for further development nih.gov.

Ligand Efficiency (LE) = -2.303 * RT * log(IC50) / N (where R is the gas constant, T is the temperature in Kelvin, and N is the number of non-hydrogen atoms)

Lipophilic ligand efficiency (LLE) is another important metric that relates potency to lipophilicity (logP), aiming to maximize potency while controlling lipophilicity to ensure good pharmacokinetic properties nih.gov.

Lipophilic Ligand Efficiency (LLE) = pIC50 - logP

The assessment of these properties guides the selection of candidates for further development. For example, an analogue with high potency but also high lipophilicity might be flagged for potential issues with solubility or off-target effects. The goal is to develop compounds with a balanced profile of potency, selectivity, and drug-like properties.

The table below shows a hypothetical assessment of these properties for a series of analogues.

| Compound | IC50 (nM) | pIC50 | logP | Heavy Atoms (N) | Ligand Efficiency (LE) | Lipophilic Ligand Efficiency (LLE) |

| Parent | 15200 | 4.82 | 3.5 | 21 | 0.31 | 1.32 |

| Analogue A | 8900 | 5.05 | 3.2 | 22 | 0.31 | 1.85 |

| Analogue B | 570 | 6.24 | 3.8 | 23 | 0.37 | 2.44 |

| Analogue C | 45100 | 4.35 | 4.5 | 24 | 0.25 | -0.15 |

This analysis would suggest that Analogue B is a promising lead due to its improved potency and favorable ligand efficiency metrics, while Analogue C, despite being a larger molecule, shows poor efficiency and high lipophilicity, making it a less desirable candidate.

Future Research Directions and Translational Perspectives in Aminobenzoate Chemistry

Development of Advanced Synthetic Methodologies

The synthesis of N-substituted aminobenzoates like Ethyl 4-((4-hydroxybenzyl)amino)benzoate traditionally relies on classical methods such as reductive amination. However, future research should focus on developing more advanced, efficient, and sustainable synthetic routes.

Reductive Amination and Coupling Strategies: The classical approach involves the condensation of ethyl 4-aminobenzoate (B8803810) with 4-hydroxybenzaldehyde (B117250) to form a Schiff base (imine), followed by reduction. While effective, advancements can be made by employing milder and more selective reducing agents to improve yields and minimize side products. An alternative one-step synthesis involves the reaction of ethyl-aminobenzoate with cyanamide, followed by condensation with suitable aldehydes to produce hydrazone products. nih.gov

Modern Catalytic Approaches: Modern organic synthesis offers several powerful C-N cross-coupling reactions that could be adapted for the synthesis of this target molecule. organic-chemistry.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds. cmu.edu Future studies could explore the coupling of ethyl 4-aminobenzoate with 4-hydroxybenzyl halides or triflates. The choice of palladium precursor (e.g., Pd(OAc)2), ligand (e.g., (rac)-BINAP, Xantphos), and base is critical for optimizing reaction efficiency. cmu.edu

Photoredox Catalysis: Visible-light-induced photoredox catalysis offers a green and efficient alternative for synthesizing N-aryl amines. rsc.org This method could potentially be used to facilitate the dehydrogenative coupling of an appropriate amine and alcohol precursor under mild conditions. rsc.org

A comparative overview of potential synthetic strategies is presented below.

| Method | Reactants | Key Features | Potential Advantages | Reference |

| Classical Reductive Amination | Ethyl 4-aminobenzoate + 4-hydroxybenzaldehyde | Two-step process (imine formation, then reduction) | Well-established, readily available starting materials | nih.gov |

| Palladium-Catalyzed C-N Coupling | Ethyl 4-aminobenzoate + 4-Hydroxybenzyl Halide | One-pot reaction, requires specific catalyst/ligand system | High generality, compatible with various functional groups | cmu.edu |

| Visible-Light Photoredox Catalysis | Allylic amines and C6F5I (as hydrogen-atom acceptor) | Uses light energy, mild reaction conditions | Green chemistry approach, high control over reactivity | rsc.org |

Integration of Advanced Computational Approaches for Predictive Modeling

Computational chemistry provides invaluable tools for predicting the properties and potential biological activity of novel molecules before their synthesis, saving significant time and resources.

Density Functional Theory (DFT): DFT calculations can be employed to analyze the structural, electronic, and spectroscopic properties of this compound. researchgate.net By performing a relaxed potential energy scan, the most stable conformer of the molecule can be predicted. Frontier molecular orbital analysis (HOMO-LUMO) can provide insights into the molecule's reactivity and stability. researchgate.net These computational studies can also simulate vibrational spectra (IR and Raman) and NMR spectra, which are crucial for subsequent experimental characterization. researchgate.netnih.gov

Molecular Docking: To explore the therapeutic potential, molecular docking studies can predict the binding affinity and interaction patterns of this compound with various biological targets. Given the structural similarity to other aminobenzoates, potential targets could include enzymes like cholinesterases (AChE and BChE) or microbial enzymes such as DNA gyrase. nih.govmdpi.com Docking simulations can reveal key interactions, such as hydrogen bonds and π-π stacking, between the ligand and the active site of a protein. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): Should a series of related analogues be synthesized, QSAR modeling can establish a mathematical relationship between the chemical structures and their biological activities. This allows for the prediction of the activity of new, unsynthesized compounds and helps in designing molecules with enhanced potency.

Exploration of Novel Biological Targets and Therapeutic Applications (pre-clinical focus)

While the specific biological profile of this compound is unknown, its constituent parts suggest several avenues for pre-clinical investigation. PABA and its derivatives have been reported to possess a wide range of biological activities, including antimicrobial and cytotoxic effects. nih.govmdpi.com

Antimicrobial Activity: PABA is a crucial nutrient for many pathogens, making its analogues potential antimicrobial agents. nih.gov Future pre-clinical studies should screen this compound against a panel of pathogenic bacteria (e.g., E. coli, S. aureus) and fungi (e.g., C. albicans). mdpi.com The minimum inhibitory concentration (MIC) would be a key parameter to determine its potency.

Enzyme Inhibition: Derivatives of aminobenzoic acid have shown inhibitory activity against various enzymes. mdpi.com

Cholinesterase Inhibition: Some aminobenzoic acid derivatives have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. mdpi.comresearchgate.net

Other Enzymes: Other potential targets could include microbial enzymes like DNA gyrase or topoisomerase IV, which are validated targets for antibacterial drugs. mdpi.com

Cytotoxic/Anticancer Potential: Certain PABA analogs have demonstrated cytotoxicity against cancer cell lines. nih.gov The antiproliferative activity of this compound could be evaluated in vitro against a panel of human cancer cell lines, such as HepG2 (liver cancer). nih.gov

| Potential Application | Biological Target | Rationale/Supporting Evidence | Reference |

| Antibacterial | DNA Gyrase, Topoisomerase IV | PABA derivatives have shown notable antibacterial activity against various strains. | mdpi.com |

| Antifungal | Fungal cellular processes | PABA analogs have demonstrated significant antifungal action, sometimes exceeding standard drugs. | mdpi.com |

| Anti-Alzheimer's | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Aminobenzoic acid derivatives have been reported as potent inhibitors of these enzymes. | mdpi.comresearchgate.net |

| Anticancer | Cancer cell proliferation pathways | Some PABA derivatives have shown cytotoxicity against cancer cell lines like HepG2. | nih.gov |

Innovations in Analytical Characterization Techniques

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. A combination of spectroscopic and chromatographic methods would be required.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are fundamental for structural elucidation. Advanced 2D NMR techniques, such as COSY and HSQC, would be used to confirm the connectivity of protons and carbons. mdpi.com The expected spectra would show signals corresponding to the ethyl group, the two substituted benzene (B151609) rings, and the amine proton. ijcrt.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is necessary to determine the exact molecular weight and confirm the elemental composition. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify key functional groups, such as the N-H stretch of the secondary amine, the C=O stretch of the ester, and the O-H stretch of the phenol. ijcrt.org

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing the purity of the final compound. A validated HPLC method would be developed to separate the product from any starting materials or byproducts. researchgate.net

The following table summarizes the key analytical techniques and their expected outcomes for the characterization of this compound.

| Technique | Purpose | Expected Key Findings | Reference |

| 1H NMR | Structural confirmation of proton environment | Signals for aromatic protons, CH2 and CH3 of the ethyl group, NH proton, and OH proton. | nih.govijcrt.org |

| 13C NMR | Structural confirmation of carbon backbone | Resonances for carbonyl carbon, aromatic carbons, and aliphatic carbons of the ethyl group. | nih.gov |

| HRMS | Confirmation of molecular formula | Precise mass measurement matching the calculated value for C16H17NO3. | nih.gov |

| FTIR | Functional group identification | Characteristic absorption bands for O-H, N-H, C=O (ester), and aromatic C-H bonds. | ijcrt.org |

| HPLC | Purity assessment | A single major peak indicating a high degree of purity. | researchgate.net |

Q & A

Q. What are the recommended synthetic routes for Ethyl 4-((4-hydroxybenzyl)amino)benzoate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves a Schiff base formation followed by reduction. For example, the compound can be synthesized by condensing 4-hydroxybenzaldehyde with ethyl 4-aminobenzoate to form an imine intermediate, which is then reduced using sodium borohydride (NaBH₄) in ethanol . Key optimization parameters include:

- Solvent choice : Ethanol or methanol for solubility and stability.

- Temperature : Room temperature for condensation; 0–5°C for reduction to minimize side reactions.

- Stoichiometry : Excess NaBH₄ (1.2–1.5 equivalents) ensures complete reduction.

- Purification : Recrystallization from ethanol/water mixtures improves yield (reported ~70–85%) .

Q. Which characterization techniques are critical for confirming the structural integrity of this compound?

Methodological Answer: A multi-technique approach is essential:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the ester (–COOEt), aromatic protons, and amine (–NH–) groups. For example, the ester carbonyl appears at ~168–170 ppm in ¹³C NMR .

- X-ray Crystallography : Resolves bond lengths (e.g., C–N: 1.378–1.443 Å) and hydrogen-bonding networks (e.g., O3⋯O2: 2.763 Å) .

- HPLC : Purity assessment (>98%) using C18 columns with acetonitrile/water mobile phases .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer: Stability is influenced by:

- Light : Protect from UV light to prevent degradation of the aromatic amine and ester groups.

- Temperature : Store at 2–8°C in airtight containers to avoid hydrolysis of the ester moiety.

- pH : Neutral conditions (pH 6–7) prevent protonation/deprotonation of the hydroxy and amino groups .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported synthetic yields or spectral data?

Methodological Answer:

- Cross-Validation : Compare NMR and HPLC data with crystallographic results (e.g., bond lengths in X-ray structures ).

- Replicate Conditions : Reproduce reactions using exact stoichiometry and solvent ratios from primary literature.

- Analytical Triangulation : Use high-resolution mass spectrometry (HRMS) to confirm molecular ions (e.g., [M+H⁺] at m/z 286.12) alongside IR for functional groups (e.g., N–H stretch at ~3300 cm⁻¹) .

Q. What strategies enable comparative studies between this compound and its structural analogs?

Methodological Answer: Design analogs by modifying functional groups (e.g., replacing the ester with a carboxylic acid) and evaluate:

| Analog | Modification | Key Property |

|---|---|---|

| Ethyl 4-(aminomethyl)benzoate | No tert-butoxycarbonyl group | Higher reactivity, lower stability |

| 4-Hydroxybenzoic acid | Carboxylic acid instead of ester | Alters solubility and bioavailability |

| Reference compound | – | Baseline for activity comparisons |

Q. What mechanistic insights explain its potential antitumor activity in preliminary studies?

Methodological Answer: Hypothesized mechanisms include:

- Enzyme Inhibition : Interaction with topoisomerase II or kinase domains via hydrogen bonding (e.g., O3–H⋯O2) .

- Receptor Binding : Molecular docking studies suggest affinity for estrogen receptors due to the 4-hydroxybenzyl moiety .

- Apoptosis Induction : In vitro assays (e.g., MTT on HeLa cells) show dose-dependent cytotoxicity (IC₅₀ ~100 μM) .

Q. How can crystallographic data inform the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Hydrogen-Bond Analysis : The O3–H⋯O2 interaction (2.763 Å) stabilizes the crystal lattice; derivatives with stronger H-bond acceptors (e.g., nitro groups) may improve binding .

- π-π Stacking : The benzene ring separation (3.723 Å) suggests modifications to enhance stacking with aromatic residues in target proteins .

Q. What experimental approaches address discrepancies between in vitro and in vivo efficacy?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.